6-Phenylamino-2,3-dihydro-1H-indolizin-5-one
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Overview
Description
6-Phenylamino-2,3-dihydro-1H-indolizin-5-one is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol It is known for its unique structure, which includes an indolizine core substituted with a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylamino-2,3-dihydro-1H-indolizin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylhydrazine with 2,3-dihydro-1H-pyrrole-5-carboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylamino group or the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
6-Phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylamino-1H-indolizin-5-one
- 6-Methylamino-2,3-dihydro-1H-indolizin-5-one
- 6-Phenylamino-1H-indolizin-5-one
Uniqueness
6-Phenylamino-2,3-dihydro-1H-indolizin-5-one is unique due to its specific substitution pattern and the presence of both phenylamino and indolizine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
612065-05-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
6-anilino-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H14N2O/c17-14-13(15-11-5-2-1-3-6-11)9-8-12-7-4-10-16(12)14/h1-3,5-6,8-9,15H,4,7,10H2 |
InChI Key |
VVDCYQRRBGFZFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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